acetic acid CAS No. 202805-26-3](/img/structure/B2745512.png)

(2R)-[(diphenylacetyl)amino](phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

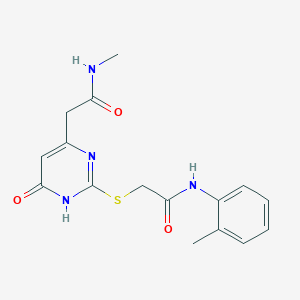

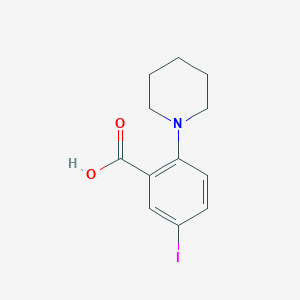

“(2R)-(diphenylacetyl)aminoacetic acid” is a chemical compound with the CAS Number: 202805-26-3. It has a molecular weight of 345.4 and its IUPAC name is (2R)-(diphenylacetyl)aminoethanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular formula of C22H19NO3 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Conformational Analysis and Chemical Synthesis

Theoretical studies have been conducted on compounds related to (2R)-(diphenylacetyl)aminoacetic acid to understand their intrinsic conformational preferences. One such compound, a phenylalanine cyclopropane analogue with two phenyl substituents, underwent theoretical analysis to examine its conformational impact. The study utilized ab initio HF and DFT methods, highlighting the compound's potential in the field of peptide synthesis and drug design due to its unique conformational properties (Casanovas et al., 2003).

Precursor for ACE Inhibitors

(R)-2-Hydroxy-4-phenylbutyric acid, a precursor closely related to (2R)-(diphenylacetyl)aminoacetic acid, plays a crucial role in the production of Angiotensin Converting Enzyme (ACE) inhibitors. The synthesis of this compound has been explored through enantioselective reduction of the corresponding α-ketoacid, utilizing both chemical and biochemical methods, highlighting its significance in pharmaceutical manufacturing (Schmidt et al., 1992).

Peptide Synthesis

The protection of the carboxyl group of amino acids during peptide synthesis has seen innovative methods, including the use of acid-labile diphenylmethyl ester groups. Such advancements have contributed to the development of more efficient synthesis techniques for peptides, underscoring the utility of (2R)-(diphenylacetyl)aminoacetic acid derivatives in this field (Stelakatos et al., 1966).

Molecular Crystals and Chirality

The interaction between acridine and diphenylacetic acid, both achiral compounds, results in the formation of a chiral two-component molecular crystal. This spontaneous crystallization from an acetonitrile solution demonstrates the potential of (2R)-(diphenylacetyl)aminoacetic acid derivatives in the study of chirality and molecular assembly, which could have implications for material science and nanotechnology (Koshima et al., 1996).

Photophysical Studies

Photophysical and theoretical studies have been conducted on diphenylacetylene derivatives, including those related to (2R)-(diphenylacetyl)aminoacetic acid. These studies focus on the effects of intramolecular charge transfer and conformational stiffness on photophysical properties, showcasing the compound's relevance in the development of optical materials and sensors (Szyszkowska et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-[(2,2-diphenylacetyl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-21(23-20(22(25)26)18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,(H,23,24)(H,25,26)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEBEFJSLZPNJI-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-[(diphenylacetyl)amino](phenyl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)

![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)